ethyl 4,5-dimethyl-2-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamido]thiophene-3-carboxylate
Description
This compound is a structurally complex thiophene-3-carboxylate ester featuring a 4,5-dimethyl-substituted thiophene core linked via an acetamido group to a 5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-yl sulfanyl moiety. The tricyclic system integrates sulfur and nitrogen atoms, which may enhance electronic interactions and influence bioactivity. While direct synthetic details for this compound are absent in the provided evidence, analogous thiophene derivatives are synthesized through steps such as cyanoacetylation, cyclization, and electrophilic substitutions (e.g., Knoevenagel condensation or CsF-mediated cyclization) . Characterization likely employs techniques like IR, NMR, and mass spectrometry, as seen in related studies . The compound’s bioactivity remains unexplored in the evidence, but structurally similar molecules exhibit antioxidant, anti-inflammatory, or enzyme-modulating properties .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S3/c1-5-28-22(27)17-11(2)12(3)30-20(17)25-16(26)10-29-19-18-14-8-6-7-9-15(14)31-21(18)24-13(4)23-19/h5-10H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAIHUUHKONONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4,5-dimethyl-2-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamido]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the dimethyl groups and the ethyl ester. The final steps involve the formation of the complex tricyclic structure and the attachment of the sulfanylacetamido group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
Ethyl 4,5-dimethyl-2-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamido]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the functional groups involved .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity. In organic synthesis, it serves as a building block for the synthesis of more complex molecules. In materials science, its unique structure may contribute to the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyl-2-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
Key Observations :
Table 3: Reported Bioactivities of Analogues
Key Observations :
- No direct bioactivity data exist for the tricyclic system, but its nitrogen-sulfur framework may interact with biological targets (e.g., metalloenzymes or redox systems) .
Research Findings and Implications
- Synthetic Efficiency : Analogous compounds achieve yields of 72–94% using stepwise functionalization, but the target’s complexity may reduce yields .
- Characterization : Robust spectral methods (e.g., $^1$H NMR, IR) are critical for verifying structures, especially for stereochemically complex tricyclic systems .
- Therapeutic Potential: The tricyclic moiety’s electronic properties could enhance binding affinity in drug design, though toxicity and solubility require further study .
Biological Activity
Ethyl 4,5-dimethyl-2-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamido]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : C15H18N4O2S3
- Molecular Weight : 398.52 g/mol
- IUPAC Name : Ethyl 4,5-dimethyl-2-[2-(5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamido]thiophene-3-carboxylate
The compound contains multiple functional groups that may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with thiazole and thiophene moieties often exhibit antimicrobial properties. In a study examining various thiazole derivatives, it was found that certain analogues demonstrated significant antibacterial and antifungal activities against a range of pathogens . The presence of the thiophene ring in this compound may enhance its interaction with microbial targets.
Anticonvulsant Activity
Thiazole-containing compounds have been noted for their anticonvulsant effects in various models of epilepsy. A related study highlighted that thiazole derivatives showed effective seizure protection with median effective doses significantly lower than standard treatments . The compound's structural similarities to these derivatives suggest potential anticonvulsant properties worth exploring.
The proposed mechanisms through which ethyl 4,5-dimethyl-2-[2-(5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamido]thiophene-3-carboxylate exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for pathogen survival.
- Receptor Modulation : The compound may interact with neurotransmitter receptors involved in seizure activity.
Study 1: Antimicrobial Efficacy
A recent study tested the antimicrobial efficacy of various thiazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to ethyl 4,5-dimethyl derivative exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 10 | S. aureus |
| Compound B | 15 | E. coli |
| Ethyl Compound | 12 | S. aureus |
Study 2: Anticonvulsant Activity Assessment
In another study focusing on the anticonvulsant properties of thiazole derivatives, several compounds were evaluated using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The findings suggested that the structural components present in ethyl 4,5-dimethyl derivatives could potentially lead to significant anticonvulsant effects .
| Compound | MES Test Result | PTZ Test Result |
|---|---|---|
| Standard Drug | Effective | Effective |
| Ethyl Compound | Moderate | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
